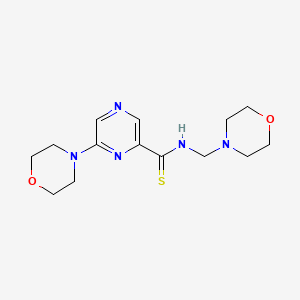
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is a complex organic compound that features a pyrazine ring substituted with morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with morpholine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction may produce pyrazinecarbinols.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: A simpler analog with similar structural features but lacking the morpholine groups.
Pyrazinecarboxylic acid: Another related compound with a carboxylic acid group instead of the thioamide group.
Morpholine-substituted pyrazines: A broader class of compounds with varying substitution patterns on the pyrazine ring.
Uniqueness
Pyrazinecarbothioamide, 6-(4-morpholinyl)-N-(4-morpholinylmethyl)- is unique due to the presence of both morpholine and thioamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61689-87-0 |
|---|---|
Molecular Formula |
C14H21N5O2S |
Molecular Weight |
323.42 g/mol |
IUPAC Name |
6-morpholin-4-yl-N-(morpholin-4-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C14H21N5O2S/c22-14(16-11-18-1-5-20-6-2-18)12-9-15-10-13(17-12)19-3-7-21-8-4-19/h9-10H,1-8,11H2,(H,16,22) |
InChI Key |
VVWRPPPMIJYLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=S)C2=CN=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















